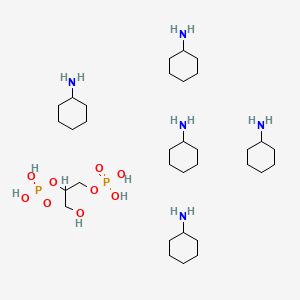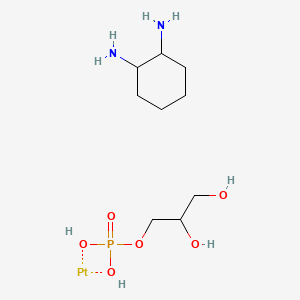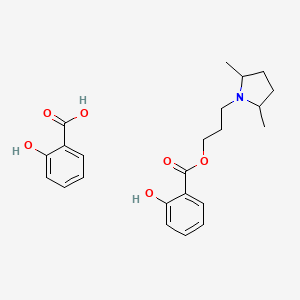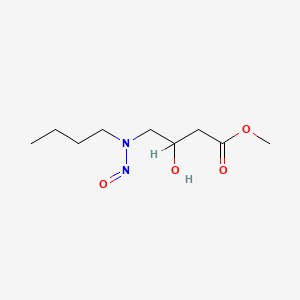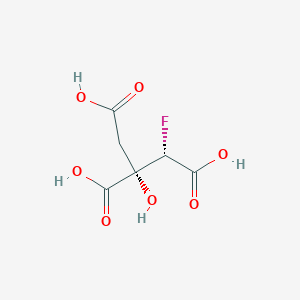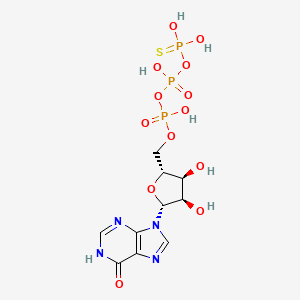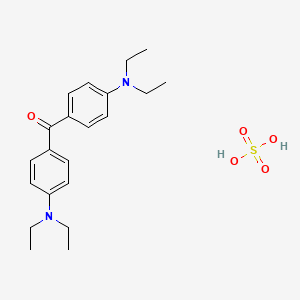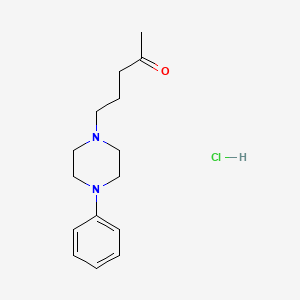
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is a complex organometallic compound It is known for its unique structure, which includes zirconium ions coordinated with highly brominated and chlorinated xanthene and benzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) typically involves the reaction of zirconium salts with 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zirconium ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state zirconium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where the xanthene or benzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium(4+) complexes, while reduction may produce zirconium(0) species. Substitution reactions result in new zirconium complexes with different ligands .
Scientific Research Applications
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene-based structure.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) involves its interaction with molecular targets through coordination chemistry. The zirconium ion can form stable complexes with various substrates, facilitating catalytic reactions. The xanthene and benzoate ligands contribute to the compound’s stability and reactivity by providing multiple coordination sites and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoate): Similar structure but lacks the tetrachlorobenzoate moiety.
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate): Similar but with different halogenation patterns.
Uniqueness
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is unique due to its specific combination of brominated and chlorinated ligands, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
97235-50-2 |
|---|---|
Molecular Formula |
C40H10Br8Cl8O10Zr |
Molecular Weight |
1664.6 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(2+) |
InChI |
InChI=1S/2C20H6Br4Cl4O5.Zr/c2*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;/h2*1-2,7,29-30H,(H,31,32);/q;;+2/p-2 |
InChI Key |
DZDXJOBGMZGIDY-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


